6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde
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Overview
Description
6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is an organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with a dimethylamino group at the 6-position, a methyl group at the 5-position, and an aldehyde group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 5-methylpyridine with dimethylamine, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of catalysts and solvents to facilitate the transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 6-(Dimethylamino)-5-methylpyridine-3-carboxylic acid.
Reduction: 6-(Dimethylamino)-5-methylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with metal ions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with a dimethylamino group at the 4-position, commonly used as a nucleophilic catalyst.
N,N-Dimethylaniline: An aniline derivative with a dimethylamino group, used in the production of dyes and as a precursor for other chemicals.
Uniqueness: 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
6-(dimethylamino)-5-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-8(6-12)5-10-9(7)11(2)3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNVCWYUIDKHSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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